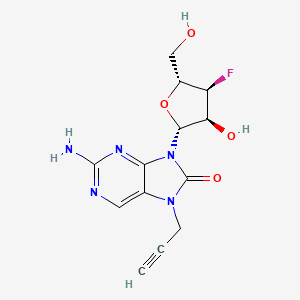

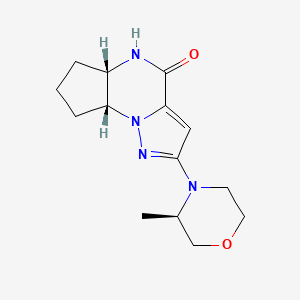

![molecular formula C34H40N2O8 B10827878 [(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate](/img/structure/B10827878.png)

[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LEO 134310 is a selective, non-steroidal glucocorticoid receptor agonist optimized for topical use. It is designed to treat inflammatory skin diseases such as psoriasis. This compound is rapidly deactivated in the blood, resulting in low systemic exposure and a higher therapeutic index compared to traditional glucocorticoids .

Preparation Methods

The synthesis of LEO 134310 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .

Chemical Reactions Analysis

LEO 134310 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.

Substitution Reactions: These are involved in the modification of the molecular structure to enhance its selectivity and potency.

Hydrolysis: This reaction rapidly deactivates LEO 134310 in the blood, limiting systemic exposure

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .

Scientific Research Applications

LEO 134310 has several scientific research applications, including:

Chemistry: Used as a model compound to study selective glucocorticoid receptor agonists.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Explored as a potential treatment for inflammatory skin diseases, offering a safer alternative to traditional glucocorticoids.

Industry: Utilized in the development of new topical treatments with improved safety profiles

Mechanism of Action

LEO 134310 exerts its effects by binding to the glucocorticoid receptor. Upon binding, the glucocorticoid receptor complex translocates to the nucleus, where it acts as a transcription factor to regulate target genes. This regulation can involve direct binding to glucocorticoid response elements on the DNA or interaction with other transcription factors. The compound mediates both transactivation and transrepression, leading to the inhibition of pro-inflammatory gene transcription .

Comparison with Similar Compounds

LEO 134310 is unique compared to other glucocorticoid receptor agonists due to its non-steroidal nature and rapid deactivation in the blood. Similar compounds include:

Betamethasone Valerate: A potent glucocorticoid used for similar indications but with higher systemic exposure.

Clobetasol Propionate: Another potent glucocorticoid with significant systemic side effects.

Dexamethasone: A widely used glucocorticoid with a broad range of applications but also associated with systemic side effects

LEO 134310 offers a safer profile with reduced risk of systemic side effects, making it a promising candidate for long-term use in treating inflammatory skin diseases .

Properties

Molecular Formula |

C34H40N2O8 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate |

InChI |

InChI=1S/C34H40N2O8/c1-21(35-32(38)29-5-3-17-41-29)31(24-10-8-23(9-11-24)22-6-7-22)43-27-14-12-25(13-15-27)34(40)44-28-4-2-16-36(19-28)33(39)26-18-30(37)42-20-26/h8-15,21-22,26,28-29,31H,2-7,16-20H2,1H3,(H,35,38)/t21-,26+,28-,29+,31-/m0/s1 |

InChI Key |

NADMBBGHEQYUMJ-WDXNIXBWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)O[C@H]4CCCN(C4)C(=O)[C@@H]5CC(=O)OC5)NC(=O)[C@H]6CCCO6 |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)OC4CCCN(C4)C(=O)C5CC(=O)OC5)NC(=O)C6CCCO6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

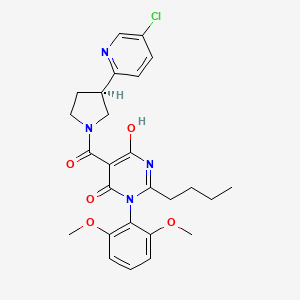

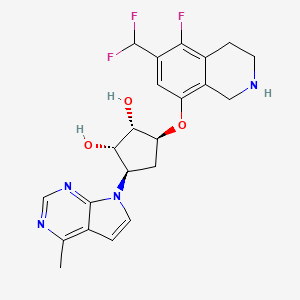

![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)

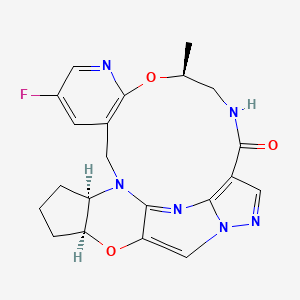

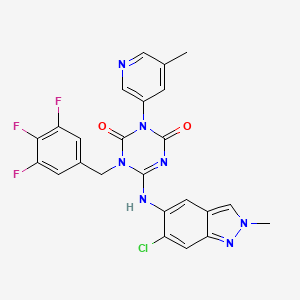

![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)

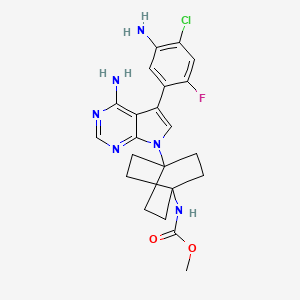

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)

![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)

![4-[5-[2-[1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid](/img/structure/B10827837.png)